molecular formula C6H12ClNO6 B13861114 D-Aminogalacturonic Acid Hydrochloride

D-Aminogalacturonic Acid Hydrochloride

Cat. No.: B13861114
M. Wt: 229.61 g/mol
InChI Key: ADRQPIGNSYNVLW-OVRDBETASA-N
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Description

D-Aminogalacturonic Acid Hydrochloride (CAS: 14307-17-6, free base) is a monosaccharide derivative classified under carbohydrates and oligosaccharides. Its molecular formula is C₆H₁₂ClNO₆, with a molecular weight of 229.62 g/mol . Structurally, it features an amino group and a carboxylic acid moiety, as indicated by its SMILES notation: O[C@@H]1C@HC@@HC(O)O[C@@H]1C(O)=O.Cl . This compound is stored at -20°C and transported at room temperature, with its primary applications likely in biochemical research, particularly in studies involving carbohydrate metabolism or pectin modification due to its galacturonic acid backbone .

Properties

Molecular Formula

C6H12ClNO6

Molecular Weight

229.61 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1

InChI Key

ADRQPIGNSYNVLW-OVRDBETASA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl

Canonical SMILES

C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of D-Aminogalacturonic Acid Hydrochloride

Hydrolysis of Natural Pectic Substances to Obtain D-Galacturonic Acid Precursors

A classical and well-documented approach to preparing D-galacturonic acid, a key precursor to D-aminogalacturonic acid derivatives, involves the hydrolysis of natural pectic substances such as citrus pectin. The process typically includes:

  • Mild Hydrolysis: Enzymatic or chemical treatment to break down pectic substances into polygalacturonides.
  • More Vigorous Hydrolysis: Further hydrolysis to yield a mixture containing monomolecular D-galacturonic acid along with other sugars and impurities.
  • Isolation via Double Salt Formation: The crude hydrolyzate is treated to form double salts with calcium and alkali metals (e.g., sodium or potassium), which are characterized by low water solubility, facilitating crystallization and purification of D-galacturonic acid.
Example Process Details:
  • Citrus pectin is hydrolyzed in boiling 5% HCl for 3-4 hours.
  • Insoluble materials are filtered out.
  • The filtrate is concentrated under reduced pressure.
  • Neutralization is performed using calcium carbonate and sodium or potassium carbonate to precipitate the double salt.
  • Crystals are collected and purified by recrystallization from water or aqueous alcohol mixtures.
  • The double salt is subsequently reduced and acidified to yield L-galactonic acid, closely related to D-aminogalacturonic acid derivatives.
Step Conditions Purpose
Hydrolysis Boiling 5% HCl, 3-4 hours Breakdown of pectin to galacturonic acid
Filtration Removal of insolubles Purification
Concentration Reduced pressure, ~40°C Concentrate hydrolyzate
Neutralization CaCO3 and Na2CO3/K2CO3 Formation of low-solubility double salts
Crystallization Room temperature, aqueous solution Purification of galacturonic acid salts
Reduction & Acidification Hydrogenation with Raney Ni catalyst Conversion to galactonic acid

Enzymatic Hydrolysis Using Specific Enzymes

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, using enzymes prepared from microbial sources to convert pectin into D-galacturonic acid efficiently. The enzymatic process involves:

  • Suspension of enzyme in water.
  • Slow addition of commercial citrus pectin with stirring.
  • Treatment with toluene to inhibit microbial growth.
  • Incubation at room temperature for extended periods (e.g., 12 days).
  • Filtration and concentration steps similar to chemical hydrolysis.
  • Neutralization to precipitate calcium and alkali metal double salts.
  • Isolation of purified D-galacturonic acid salts.

This method yields approximately 75% conversion to D-galacturonic acid and benefits from fewer by-products and milder conditions.

Synthesis of Amino Derivatives and Hydrochloride Salts

For the preparation of this compound specifically, synthetic routes involve:

  • Starting from galacturonic acid or its derivatives.
  • Introduction of amino groups via chemical modification or enzymatic transformation.
  • Protection and deprotection steps to achieve selective functionalization.
  • Final conversion to hydrochloride salt form by acidification with hydrochloric acid.

A notable patented method for preparing D-galactosamine hydrochloride (a closely related amino sugar hydrochloride) involves:

  • Reacting 5-methyltryptamine hydrochloride with chloropropene in dimethylformamide.
  • Using an organic amine solid-carried catalyst (dimethyltetracosylamine immobilized on silica).
  • Reaction at room temperature for 5-6 hours.
  • Filtration, evaporation, dissolution in isopropanol, and acidification with 34% hydrochloric acid to obtain the hydrochloride salt.
  • The catalyst preparation includes refluxing organic amine in dehydrated alcohol, followed by cooling, filtering, and drying.
Step Conditions Notes
Reaction 5-methyltryptamine HCl + chloropropene, DMF, RT, 5-6 hours Organic amine solid-carried catalyst used
Filtration & Evaporation Post-reaction Removal of catalyst and solvents
Dissolution & Acidification Isopropanol + 34% HCl Formation of hydrochloride salt
Catalyst Preparation Reflux organic amine in alcohol Immobilization on silica

This method improves yield significantly over previous processes, which had yields around 25%, by optimizing catalyst and reaction conditions.

Advanced Synthetic Routes for Glycosaminuronic Acid Analogues

Recent synthetic advances have focused on efficient routes to amino sugar acids, including D-aminogalacturonic acid analogues, using selective protection and oxidation strategies:

  • Selective 6-O-debenzylation of methyl glycoside derivatives to expose hydroxyl groups.
  • Use of catalysts such as ZnCl2/Ac2O/HOAc for high-yield transformations.
  • Reduction with lithium aluminium hydride to simultaneously reveal hydroxyl and amino groups.
  • Protection of amino groups with di-tert-butyl dicarbonate.
  • Final oxidation using TEMPO/NaOCl to yield the target amino sugar acid quantitatively.

These methods achieve overall yields of 35-54% in 3-5 steps, representing significant improvements in synthetic efficiency and scalability for D-aminogalacturonic acid derivatives.

Summary Table of Preparation Methods

Method Type Key Steps Yield (%) Advantages References
Acid Hydrolysis of Pectin Boiling HCl hydrolysis, salt precipitation ~30-80 (as salts) Simple, uses natural raw materials
Enzymatic Hydrolysis Enzyme treatment, salt crystallization ~75 Mild conditions, fewer by-products
Catalytic Chemical Synthesis Reaction with chloropropene, catalyst, acidification >25 (improved yield) Catalyst reuse, room temperature
Synthetic Organic Route Selective protection, reduction, oxidation 35-54 High purity, scalable synthesis

Research Outcomes and Analysis

  • The enzymatic hydrolysis method achieves a high conversion rate (~75%) of pectin to D-galacturonic acid with good purity, suitable for further amino-functionalization.
  • The patented chemical synthesis using an organic amine solid-carried catalyst significantly improves the yield of D-galactosamine hydrochloride, addressing previous low-yield limitations.
  • Advanced synthetic organic chemistry techniques allow for the efficient production of branched and functionalized amino sugar acids, enabling the preparation of this compound analogues with high overall yields and fewer steps.
  • The isolation of galacturonic acid via calcium and alkali metal double salts is a critical purification step, leveraging the low solubility of these salts for effective crystallization.

Chemical Reactions Analysis

Types of Reactions

D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

D-Aminogalacturonic Acid Hydrochloride belongs to the family of amino sugar hydrochlorides. Key comparisons include:

D-Glucosamine Hydrochloride
  • Molecular Formula: C₆H₁₃ClNO₅
  • Applications: Used in osteoarthritis treatment and chitosan production. Unlike this compound, it lacks a carboxylic acid group, limiting its role in uronic acid-related pathways.
Galacturonic Acid (Non-Hydrochloride Form)
  • Molecular Formula : C₆H₁₀O₇
  • Applications: A key component of pectin; used in food and pharmaceutical industries. The absence of an amino group in galacturonic acid distinguishes its reactivity and biological roles from this compound.
Berberine Hydrochloride ()
  • Molecular Formula: C₂₀H₁₈ClNO₄
  • Functional Groups: Isoquinoline alkaloid with quaternary ammonium.
  • Applications: Antimicrobial and anti-inflammatory agent. Unlike this compound, berberine is a polycyclic alkaloid with distinct pharmacological targets .

Analytical Methods

Hydrochloride salts often require specialized chromatographic techniques:

  • This compound: Likely analyzed via hydrophilic interaction liquid chromatography (HILIC) due to its polar carbohydrate structure.
  • Dicyclomine Hydrochloride (): Uses reversed-phase LC with UV detection (215 nm) and a C18 column. This method highlights differences in detection strategies for non-carbohydrate hydrochlorides .
  • Alkaloid Hydrochlorides (e.g., Jatrorrhizine, Palmatine): Separated using HPLC with UV/Vis detection, as shown in , emphasizing the need for method customization based on compound polarity .

Data Table: Key Properties of Selected Hydrochlorides

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
D-Aminogalacturonic Acid HCl C₆H₁₂ClNO₆ 229.62 Amino, carboxylic acid, hydroxyl Carbohydrate research
Berberine HCl C₂₀H₁₈ClNO₄ 407.85 Isoquinoline alkaloid Antimicrobial agents
Dicyclomine HCl C₁₉H₃₆ClNO₂ 346.95 Tertiary amine, ester Antispasmodic drugs
Aminoacetonitrile HCl C₂H₅ClN₂ 92.53 Nitrile, amino Chemical synthesis

Research Findings and Gaps

  • Analytical Challenges: Carbohydrate hydrochlorides like D-Aminogalacturonic Acid may require derivatization for UV detection, unlike alkaloids or amines that absorb directly at 215–254 nm .
  • Safety Data: While Aminoacetonitrile Hydrochloride mandates rigorous controls, this compound’s safety profile remains underdocumented, warranting further study .

Biological Activity

D-Aminogalacturonic acid hydrochloride (D-GalUA-HCl) is a derivative of galacturonic acid, a significant component of pectin found in plant cell walls. This compound has garnered interest for its biological activities and potential applications in various fields, including medicine and biotechnology. This article explores the biological activity of this compound, detailing its metabolic pathways, enzymatic interactions, and implications for health and industry.

Chemical Structure and Properties

D-Aminogalacturonic acid is characterized by its amino group substitution at the C-5 position of galacturonic acid. This modification alters its biochemical interactions and metabolic pathways compared to its parent compound.

Metabolic Pathways

The metabolism of D-GalUA involves several key enzymatic reactions that facilitate its utilization by various microorganisms. Research has shown that different fungi can metabolize D-GalUA through distinct pathways:

  • Reduction to L-Galactonate : The initial step involves the reduction of D-GalUA to L-galactonate, catalyzed by D-galacturonate reductase. This enzyme is crucial for the catabolism of D-GalUA in fungi such as Hypocrea jecorina .
  • Conversion to 3-Deoxy-L-threo-hex-2-ulosonate : L-galactonate is subsequently dehydrated to form 3-deoxy-L-threo-hex-2-ulosonate, facilitated by L-galactonate dehydratase .
  • Further Metabolism : The pathway continues with the transformation of 3-deoxy-L-threo-hex-2-ulosonate into central metabolites like glycerol and pyruvate, which are essential for cellular respiration and energy production .

Antimicrobial Properties

D-Aminogalacturonic acid has demonstrated antimicrobial activity, particularly against certain bacterial strains. Its structural similarity to components found in bacterial cell walls may inhibit bacterial growth by interfering with cell wall synthesis or function.

Neurological Implications

Recent studies have highlighted the role of D-amino acids, including D-GalUA, in neurological functions. D-amino acids serve as modulators of N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory formation. Investigations into their therapeutic potential for conditions like schizophrenia have shown promising results .

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

  • Fungal Metabolism : A study involving Rhodotorula toruloides demonstrated enhanced growth rates when utilizing D-GalUA alongside other carbon sources, indicating its role as a co-substrate that can improve metabolic efficiency in industrial applications .
  • Therapeutic Applications : Clinical trials exploring the efficacy of D-amino acids in treating treatment-resistant schizophrenia have shown that these compounds can modulate glutamatergic signaling pathways, potentially leading to improved therapeutic outcomes .

Research Findings Summary

Study FocusFindings
Fungal MetabolismEfficient pathways for D-GalUA utilization identified in Rhodotorula toruloides; co-utilization with glucose enhances growth rates .
Antimicrobial ActivityStructural similarities to bacterial components suggest potential inhibitory effects on bacterial growth .
Neurological EffectsModulation of NMDARs by D-amino acids shows promise for treating schizophrenia .

Q & A

Basic: What analytical methods are recommended for quantifying D-Aminogalalacturonic Acid Hydrochloride in experimental samples?

Methodological Answer:
Reverse-phase HPLC with UV detection is widely used, employing a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Calibration curves should be validated for linearity (e.g., 1–10 μg/mL range, r² ≥ 0.999), with recovery studies (98–102%) and precision (RSD < 2%) to ensure accuracy . For structural confirmation, tandem mass spectrometry (LC-MS/MS) or NMR can supplement HPLC data.

Advanced: How can researchers resolve discrepancies in bioactivity data across studies involving D-Aminogalacturonic Acid Hydrochloride?

Methodological Answer:
Systematic reviews (per Cochrane guidelines) should be conducted to assess experimental variables:

  • Dose-response consistency : Compare studies using standardized molar concentrations.
  • Matrix effects : Account for differences in solvent systems (e.g., PBS vs. DMSO solubility) .
  • Assay validation : Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cell-based models).
    Meta-analysis tools (e.g., RevMan) can statistically harmonize data, while sensitivity analysis identifies outliers .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation risks (GHS Category 2A eye/skin irritant) .
  • Decontamination : Neutralize spills with 5% sodium bicarbonate, followed by ethanol rinse .
  • Waste disposal : Segregate as hazardous organic waste; incinerate at ≥ 800°C .

Advanced: How can synthetic routes for this compound be optimized to reduce by-product formation?

Methodological Answer:

  • Catalyst screening : Test carbodiimide derivatives (e.g., EDC) for efficient amidation while minimizing racemization .
  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., galacturonic acid precursors).
  • Purification : Gradient recrystallization (ethanol/water) or preparative HPLC to isolate the hydrochloride salt .
  • Impurity profiling : Reference standards (e.g., EP/JP monographs) identify and quantify residual solvents or unreacted amines .

Basic: What quality control assays are essential for validating this compound purity?

Methodological Answer:

  • Purity testing : Karl Fischer titration (≤ 0.5% moisture), ash content (≤ 0.1%), and heavy metal analysis (ICP-MS).
  • Chromatographic purity : USP/EP-compliant HPLC methods with ≤ 0.5% total impurities .
  • Structural integrity : FTIR (amide I/II bands) and ¹H-NMR (δ 5.2–5.4 ppm for anomeric protons) .

Advanced: How can researchers design in vivo studies to evaluate the therapeutic potential of this compound?

Methodological Answer:

  • Model selection : Use murine models for pharmacokinetic profiling (e.g., bioavailability via oral vs. IV routes).
  • Dose optimization : Conduct pilot studies to establish LD50 and NOAEL (e.g., 50–500 mg/kg in rats).
  • Biomarker integration : Pair histopathology with serum biomarkers (e.g., CRP for inflammation) .
  • Data normalization : Apply ANOVA with post-hoc tests to account for inter-subject variability .

Basic: What solvents and buffers are compatible with this compound for in vitro assays?

Methodological Answer:

  • Aqueous buffers : PBS (pH 7.4) at 5 mg/mL solubility; avoid alkaline conditions (pH > 8.5) to prevent hydrolysis .
  • Organic solvents : DMSO (≤ 10% v/v) for stock solutions; methanol for HPLC dilution .
  • Stability : Store at −20°C in amber vials; avoid freeze-thaw cycles (>3×) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to galacturonidase enzymes (PDB ID: 1HGQ).
  • MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers.
  • QSAR models : Train datasets on analogous aminoglycosides to predict ADMET properties .

Basic: What spectroscopic techniques confirm the structural identity of synthesized this compound?

Methodological Answer:

  • ¹³C-NMR : Confirm glycosidic linkage (δ 95–110 ppm) and hydrochloride formation (δ 160–170 ppm for carboxylate).
  • HRMS : Exact mass match (e.g., [M+H]+ = 232.0824 for C₆H₁₁NO₇·HCl) with ≤ 3 ppm error .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time NIR monitoring during crystallization.
  • Design of Experiments (DoE) : Optimize temperature, pH, and stirring speed via response surface methodology.
  • GMP compliance : Adhere to ICH Q7 guidelines for raw material qualification and in-process testing .

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